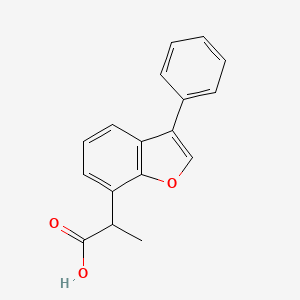

Furaprofen

Description

Properties

IUPAC Name |

2-(3-phenyl-1-benzofuran-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11(17(18)19)13-8-5-9-14-15(10-20-16(13)14)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZUWQAFWMLWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1OC=C2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867309 | |

| Record name | 2-(3-Phenyl-1-benzofuran-7-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67700-30-5 | |

| Record name | Furaprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67700-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furaprofen [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furaprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(3-Phenyl-1-benzofuran-7-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furaprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9G78A1R21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flurbiprofen's Mechanism of Action on Cyclooxygenase (COX) Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurbiprofen, a propionic acid derivative, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] This guide provides an in-depth technical overview of the molecular mechanisms underpinning flurbiprofen's interaction with these enzymes. It consolidates quantitative data on its inhibitory activity, details common experimental protocols for assessing its efficacy, and visualizes the complex biological pathways and molecular interactions involved.

Introduction to Cyclooxygenase and the Arachidonic Acid Cascade

The cyclooxygenase enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][6][7][8] There are two primary isoforms of COX:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[3][4]

-

COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][4]

Flurbiprofen's therapeutic efficacy stems from its inhibition of both isoforms, leading to a reduction in prostaglandin synthesis.[1][2][3][4] However, its non-selective nature also accounts for some of its associated side effects, particularly gastrointestinal issues due to the inhibition of COX-1's protective functions.[3][4]

Quantitative Analysis of Flurbiprofen's Inhibitory Action

The potency of flurbiprofen as a COX inhibitor is quantified through various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the experimental conditions, such as the enzyme source and assay methodology.

Inhibitory Potency (IC50)

The IC50 value represents the concentration of flurbiprofen required to inhibit 50% of the COX enzyme's activity. Flurbiprofen is a potent inhibitor of both COX-1 and COX-2, with a tendency towards greater selectivity for COX-1.[9] The S-enantiomer of flurbiprofen is the more active form.[10][11]

| Inhibitor | Enzyme | IC50 (µM) | Assay System | Reference |

| (S)-Flurbiprofen | COX-1 | ~0.5 | Guinea pig whole blood | [8] |

| (S)-Flurbiprofen | COX-2 | ~0.5 | Guinea pig whole blood | [8] |

| Flurbiprofen | COX-1 | 0.29 | Not Specified | [4] |

| Flurbiprofen | COX-2 | 2.56 | Not Specified | [4] |

| Racemic Flurbiprofen | COX-1 | Not Specified (Selectivity Ratio: 32) | Human whole blood | [10] |

| Racemic Flurbiprofen | COX-2 | Not Specified (Selectivity Ratio: 32) | Human whole blood | [10] |

| S(+)-Flurbiprofen | COX-1 | Not Specified (Selectivity Ratio: 16) | Human whole blood | [10] |

| S(+)-Flurbiprofen | COX-2 | Not Specified (Selectivity Ratio: 16) | Human whole blood | [10] |

| R(-)-Flurbiprofen | COX-1 | Not Specified (Selectivity Ratio: 5.3) | Human whole blood | [10] |

| R(-)-Flurbiprofen | COX-2 | Not Specified (Selectivity Ratio: 5.3) | Human whole blood | [10] |

Inhibition Kinetics (Ki)

Flurbiprofen exhibits time-dependent, slow-binding inhibition of both COX-1 and COX-2.[12] This involves an initial rapid, reversible binding step (formation of the EI complex) followed by a slower isomerization to a more tightly bound complex (EI*).

| Parameter | COX-1 | COX-2 | Reference |

| Ki (µM) | 0.53 ± 0.06 | 0.61 ± 0.08 | [12] |

| k2 (s⁻¹) | 0.97 ± 0.99 | 0.11 ± 0.01 | [12] |

| k₋₂ (s⁻¹) | 0.031 ± 0.004 | 0.0082 ± 0.0008 | [12] |

| Ki (µM)* | 0.017 ± 0.002 | 0.045 ± 0.004 | [12] |

-

Ki: Dissociation constant for the initial enzyme-inhibitor complex (EI).

-

k2: Forward isomerization rate constant.

-

k₋₂: Reverse isomerization rate constant.

-

Ki:* Overall inhibition constant for the tightly bound complex (EI*).

Structural Basis of Flurbiprofen-COX Interaction

X-ray crystallography studies have elucidated the structural basis for flurbiprofen's binding to the active sites of both COX-1 and COX-2. The long, hydrophobic channel of the COX active site is the primary binding location for flurbiprofen.[13]

Key Binding Residues

Several key amino acid residues are critical for the interaction between flurbiprofen and the COX enzymes:

-

Arg120 and Tyr355: The carboxylate group of flurbiprofen forms hydrogen bonds with Arg120 and Tyr355 at the entrance of the active site.[3][14]

-

Ser530: This residue is located at the apex of the active site.[13]

-

Ile523 (COX-1) vs. Val523 (COX-2): This substitution is a key determinant of the subtle structural differences between the two isoforms. The bulkier isoleucine in COX-1 contributes to a slightly smaller active site compared to COX-2.[3][14]

Visualization of Binding

The following diagram illustrates the key interactions of flurbiprofen within the COX-1 active site.

Signaling Pathway: The Arachidonic Acid Cascade

Flurbiprofen's inhibition of COX enzymes directly impacts the arachidonic acid cascade, a critical signaling pathway in inflammation.

Experimental Protocols

The following sections detail common methodologies used to characterize the inhibitory effects of flurbiprofen on COX enzymes.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes and is suitable for high-throughput screening of inhibitors.

Materials:

-

Purified recombinant human COX-1 or COX-2 enzyme[1][15][16][17][18]

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

Flurbiprofen (test inhibitor)

-

96-well opaque microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Reconstitute the purified COX enzyme in the appropriate buffer and keep on ice.

-

Inhibitor Preparation: Prepare a stock solution of flurbiprofen in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations in COX Assay Buffer.[2][19][20][21]

-

Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX Probe to each well.

-

Inhibitor Addition: Add the diluted flurbiprofen solutions or a vehicle control to the appropriate wells.

-

Enzyme Addition: Add the purified COX enzyme to all wells except for the no-enzyme control.

-

Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.[2][20][21]

-

Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.[2][19][20][21]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each flurbiprofen concentration and calculate the IC50 value.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by accounting for factors like plasma protein binding.[22][23][24][25]

Materials:

-

Freshly drawn human whole blood (heparinized)

-

Flurbiprofen (test inhibitor)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Aspirin (to inactivate platelet COX-1 for the COX-2 assay)

-

Calcium ionophore (e.g., A23187) for COX-1 activation (optional)

-

ELISA kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

Procedure:

For COX-2 Inhibition:

-

Blood Aliquoting: Aliquot heparinized whole blood into tubes.

-

Inhibitor Incubation: Add various concentrations of flurbiprofen or vehicle control and pre-incubate.

-

COX-1 Inactivation: Add aspirin to inactivate platelet COX-1.

-

COX-2 Induction: Add LPS to induce COX-2 expression in monocytes and incubate for an extended period (e.g., 24 hours).[10]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

PGE2 Measurement: Measure the concentration of PGE2 in the plasma using an ELISA kit.

-

Data Analysis: Calculate the percent inhibition of PGE2 production and determine the IC50 value for COX-2.

For COX-1 Inhibition:

-

Blood Aliquoting: Aliquot whole blood into tubes.

-

Inhibitor Incubation: Add various concentrations of flurbiprofen or vehicle control and pre-incubate.

-

Clotting Induction: Allow the blood to clot (e.g., for 1 hour at 37°C) to induce thrombin-mediated platelet activation and TXB2 production.

-

Serum Separation: Centrifuge the clotted blood to separate the serum.

-

TXB2 Measurement: Measure the concentration of TXB2 in the serum using an ELISA kit.

-

Data Analysis: Calculate the percent inhibition of TXB2 production and determine the IC50 value for COX-1.

Conclusion

Flurbiprofen is a well-characterized, potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its mechanism of action involves time-dependent, slow-binding inhibition within the hydrophobic channel of the COX active site, primarily through interactions with key residues such as Arg120 and Tyr355. This inhibitory action effectively blocks the arachidonic acid cascade, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and further investigate the molecular pharmacology of flurbiprofen and other NSAIDs.

References

- 1. Purification of recombinant human COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Structure-Based Design of COX-1 and COX-2 Specific Inhibitors [proteinstructures.com]

- 5. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The kinetic factors that determine the affinity and selectivity for slow binding inhibition of human prostaglandin H synthase 1 and 2 by indomethacin and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jpp.krakow.pl [jpp.krakow.pl]

- 14. researchgate.net [researchgate.net]

- 15. Purification of Recombinant Human COX-1 and COX-2 | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Prokaryotic expression, purification and characterization of human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. abcam.com [abcam.com]

- 20. abcam.com [abcam.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. ajmc.com [ajmc.com]

- 23. researchgate.net [researchgate.net]

- 24. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Flurbiprofen

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Flurbiprofen

Introduction

Flurbiprofen is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class, which also includes ibuprofen and naproxen.[1][2] It is commercially available as a racemic mixture of (+)S- and (-)R-enantiomers.[2][3] The S-enantiomer is primarily responsible for its anti-inflammatory activity, while both enantiomers may contribute to its analgesic effects.[2] Flurbiprofen exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by non-selectively inhibiting the cyclooxygenase (COX) enzymes.[2][4] This guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for flurbiprofen, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The disposition of flurbiprofen in the body is characterized by rapid absorption, extensive protein binding, and significant metabolism primarily mediated by the cytochrome P450 system, with excretion occurring mainly through the kidneys.

Absorption

Following oral administration, flurbiprofen is rapidly and almost completely absorbed from the gastrointestinal tract.[3][5] Peak plasma concentrations are typically reached within 1 to 2 hours.[6] The rate of absorption is consistent, and the area under the plasma concentration-time curve (AUC) increases proportionally with the administered dose.[3][5]

Distribution

Flurbiprofen is widely distributed throughout the body and exhibits extensive binding to plasma proteins, particularly albumin.[3][7] The binding exceeds 99% in most cases.[8][9][10] This high degree of protein binding is a critical factor in its pharmacokinetic profile. While the binding is extensive, it has been described by a one-site binding model within the therapeutic concentration range.[8][9]

Metabolism

Flurbiprofen is extensively metabolized in the liver before excretion.[11] The primary metabolic pathway is hydroxylation, catalyzed by the cytochrome P450 enzyme CYP2C9, to form its major metabolite, 4'-hydroxy-flurbiprofen.[12][13][14] This metabolite has shown little to no anti-inflammatory activity.[2] Other minor metabolites, including dihydroxy and hydroxy methoxy forms, have also been identified.[13]

Genetic polymorphisms in the CYP2C9 gene significantly influence flurbiprofen's metabolism and clearance.[15] Individuals classified as "poor metabolizers" due to specific CYP2C9 alleles (e.g., CYP2C91/3) exhibit reduced metabolic clearance, leading to higher plasma concentrations and a longer elimination half-life compared to "extensive metabolizers" (CYP2C91/1).[12][15] The FDA recommends a dose reduction for known or suspected CYP2C9 poor metabolizers to prevent abnormally high plasma levels.[14]

In addition to oxidation, flurbiprofen and its metabolites are conjugated with glucuronic acid.[3][12] Several UDP-glucuronosyltransferase (UGT) enzymes, including UGT2B7, are involved in this process.[12]

Excretion

The elimination of flurbiprofen is primarily through the kidneys, with about 70% of the administered dose being excreted in the urine as the parent drug and its metabolites.[2] Less than 3% is excreted as unchanged flurbiprofen.[2] The elimination half-life is relatively short, typically ranging from 3 to 6 hours.[3][6]

Table 1: Summary of Flurbiprofen Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [6] |

| Plasma Protein Binding | >99% | [8][9][10][16] |

| Elimination Half-Life (t½) | 3 - 6 hours | [3][6] |

| Elimination Half-Life (t½) in CYP2C9 Extensive Metabolizers | 5.1 ± 0.3 hours | [12] |

| Elimination Half-Life (t½) in CYP2C9 Poor Metabolizers | 6.1 ± 0.6 hours | [12] |

| Primary Metabolizing Enzyme | CYP2C9 | [12][13][14] |

| Primary Route of Excretion | Renal | [2] |

Pharmacodynamics

The pharmacodynamic effects of flurbiprofen are directly related to its inhibition of prostaglandin synthesis.

Mechanism of Action

Flurbiprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][17] These enzymes are responsible for converting arachidonic acid into prostaglandin endoperoxides, the precursors to prostaglandins, thromboxanes, and prostacyclins.[2][17] Prostaglandins are key mediators of inflammation, pain, and fever.[18][19] By inhibiting COX-1 and COX-2, flurbiprofen effectively reduces the synthesis of these pro-inflammatory mediators, leading to its therapeutic effects.[2][11][20] Some studies suggest it is highly selective for COX-1 over COX-2.[13]

Beyond COX inhibition, flurbiprofen may modulate other signaling pathways. Research indicates it can inhibit the NF-κB signaling pathway, which plays a role in the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[21] There is also evidence that it can act as a γ-secretase modulator, which has implications for research in Alzheimer's disease.[22]

Therapeutic Effects

The clinical efficacy of flurbiprofen stems from its anti-inflammatory, analgesic, and antipyretic properties.[2] It is approved for the symptomatic treatment of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][18] It is also used for the management of mild to moderate pain and dysmenorrhea.[2][18]

Adverse Effects

Like other NSAIDs, flurbiprofen is associated with a range of potential adverse effects. The most common involve the gastrointestinal (GI) system and include dyspepsia, abdominal pain, nausea, and diarrhea.[1][23] More serious GI complications can occur, such as ulceration, bleeding, and perforation.[1][24]

Cardiovascular risks, including an increased risk of myocardial infarction and stroke, are a concern with NSAID use.[1][24] Flurbiprofen can also cause or exacerbate hypertension and lead to fluid retention and edema.[1][24] Renal toxicity, including renal papillary necrosis, is another potential serious adverse effect.[2]

Table 2: In Vitro Inhibitory Activity of Flurbiprofen

| Target Enzyme | IC₅₀ Value | Reference |

| Human COX-1 | 0.1 µM | [25] |

| Human COX-2 | 0.4 µM | [25] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the methodologies used to study flurbiprofen is crucial for a deeper understanding.

References

- 1. Flurbiprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Flurbiprofen used for? [synapse.patsnap.com]

- 5. Pharmacokinetics of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. The disposition and metabolism of flurbiprofen in several species including man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The binding of flurbiprofen to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The binding of flurbiprofen to plasma proteins. — NextBio article [accounts.public.ce.basespace.illumina.com]

- 11. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 12. wjpmr.com [wjpmr.com]

- 13. ClinPGx [clinpgx.org]

- 14. Flurbiprofen Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Differences in flurbiprofen pharmacokinetics between CYP2C9*1/*1, *1/*2, and *1/*3 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of flurbiprofen in man. II. Plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cancer-research-network.com [cancer-research-network.com]

- 18. Articles [globalrx.com]

- 19. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 20. Articles [globalrx.com]

- 21. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. drugs.com [drugs.com]

- 24. Flurbiprofen: Side Effects, Dosage, Uses, and More [healthline.com]

- 25. シクロオキシゲナーゼ(COX)阻害剤:フルルビプロフェン | 東京化成工業株式会社 [tcichemicals.com]

Synthesis and chemical characterization of Flurbiprofen

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Flurbiprofen

For Researchers, Scientists, and Drug Development Professionals

Flurbiprofen, chemically known as (±)-2-(2-fluoro-4-biphenylyl)propionic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative family.[1][2] It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the prostaglandin synthesis pathway, thereby exerting analgesic, anti-inflammatory, and antipyretic effects.[1][2] It is widely used in the management of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[2][3]

This technical guide provides a comprehensive overview of a common synthetic route for Flurbiprofen and the detailed chemical characterization required to verify its identity, purity, and structural integrity.

Synthesis of Flurbiprofen

Flurbiprofen can be synthesized through various routes. A prominent and efficient method involves a palladium-catalyzed Suzuki coupling reaction to construct the core biphenyl structure. This approach is favored for its high yield and environmentally conscious reaction conditions.[4]

One common pathway starts from 2,4-difluoronitrobenzene and proceeds through several intermediate steps to yield the final product.[4] The key step is the Suzuki coupling of a bromoaryl carboxylic acid intermediate with a phenylation reagent in the presence of a palladium catalyst.[4]

Synthetic Scheme Overview

A five-step synthesis route has been reported with an overall yield of 69%.[4] The process begins with 2,4-difluoronitrobenzene and ethyl methylmalonate, leading to the formation of a key bromoaryl carboxylic acid intermediate. This intermediate then undergoes a Suzuki coupling reaction.[4]

Key Synthetic Steps:

-

Nucleophilic Substitution: Reaction of 2,4-difluoronitrobenzene with ethyl methylmalonate.[4]

-

Hydrolysis and Decarboxylation: Conversion to 3-Fluoro-4-nitro-α-methylphenylacetic acid.[4]

-

Nitro Group Reduction: Reduction of the nitro group to an amine.[4]

-

Sandmeyer Reaction: Conversion of the amino group to a bromo group.[4]

-

Suzuki Coupling: Palladium-catalyzed coupling with sodium tetraphenylborate to form Flurbiprofen.[4]

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol details the final key step in the synthesis of Flurbiprofen.[4]

Materials:

-

2-(4-Bromo-3-fluorophenyl)propanoic acid (Intermediate)

-

Sodium tetraphenylborate

-

Sodium carbonate (Na₂CO₃)

-

5% Palladium on Carbon (Pd/C, 50% water wet)

-

Deionized Water

-

3 M Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

Procedure:

-

To a 50 mL flask equipped with a magnetic stirrer and a condenser, add water (10 mL), Na₂CO₃ (0.212 g, 2.00 mmol), 2-(4-Bromo-3-fluorophenyl)propanoic acid (0.247g, 1.00 mmol), sodium tetraphenylborate (0.092 g, 0.27 mmol), and 5% Pd/C (2 mg, 0.05 mol%).[4]

-

Reflux the mixture for 1 hour in the air.[4]

-

After cooling, quench the reaction by acidifying with 3 M HCl.[4]

-

Filter the resulting precipitate, wash it with water, and dry.[4]

-

Dissolve the residue in THF to separate the Pd/C catalyst by filtration.[4]

-

Concentrate the THF solution to yield Flurbiprofen as a white crystalline solid.[4] The reported yield for this step is 98%.[4]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the multi-step synthesis of Flurbiprofen via a Suzuki coupling reaction.

Chemical Characterization

Comprehensive characterization is essential to confirm the structure, purity, and identity of the synthesized Flurbiprofen. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Flurbiprofen by providing information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized Flurbiprofen in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5][6]

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.[5][6]

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: ¹H NMR Spectral Data for Flurbiprofen

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 1.56 | Doublet | -CH₃ | [6] |

| 3.78 | Quartet | -CH | [6] |

| 7.13 - 7.54 | Multiplet | Aromatic Protons | [6] |

Solvent: CDCl₃, Frequency: 400 MHz[6]

Table 2: ¹³C NMR Spectral Data for Flurbiprofen (Note: Specific ¹³C NMR data is less commonly detailed in general sources but is crucial for full characterization. Researchers should acquire this data as part of their analysis.)

| Chemical Shift (δ, ppm) | Assignment |

| ~17.5 | -CH₃ |

| ~45.0 | -CH |

| ~115 - 160 | Aromatic & C-F Carbons |

| ~180.0 | -COOH |

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr (potassium bromide) disc by mixing a small amount of Flurbiprofen with dry KBr powder and pressing it into a transparent pellet.[7]

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks corresponding to the functional groups in Flurbiprofen.

Table 3: Key FTIR Absorption Peaks for Flurbiprofen

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |

|---|---|---|---|

| 2500 - 3300 | O-H | Carboxylic acid, broad peak due to H-bonding | [8][9] |

| 1695 - 1700 | C=O | Carbonyl stretch of the carboxylic acid | [8][9] |

| 1215 | C-F | Carbon-Fluorine stretch |[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a dilute solution of Flurbiprofen into the mass spectrometer, often coupled with a chromatographic system like HPLC or GC.[10][11]

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.[11]

-

Analysis: Acquire the mass spectrum. For structural confirmation, perform tandem MS (MS/MS) to analyze fragmentation patterns.[12]

Table 4: Mass Spectrometry Data for Flurbiprofen

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₃FO₂ | - | [13] |

| Molecular Weight | 244.26 g/mol | - | [6][13] |

| [M-H]⁻ (Precursor Ion) | m/z 243.08 | Deprotonated molecule in negative ion mode | [14] |

| Key Fragment Ion | m/z 199 | Loss of COOH group |[14] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of the synthesized Flurbiprofen and for quantitative analysis.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a standard stock solution of Flurbiprofen in a suitable solvent (e.g., methanol).[15] Prepare working solutions by diluting the stock solution with the mobile phase.

-

Chromatographic Conditions:

-

Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.

Table 5: Typical HPLC Parameters for Flurbiprofen Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Gemini C18 (5 µm; 4.6 mm × 250 mm) | [16][17] |

| Mobile Phase | 30 mM Na₂HPO₄ (pH 7.0) : Acetonitrile (50:50) | [16][17] |

| Flow Rate | 1.0 mL/min | [16][17] |

| Detection Wavelength | 247 nm | [16][17] |

| Retention Time | ~3.2 min |[16] |

Analytical Characterization Workflow

Caption: Workflow for the comprehensive chemical characterization of synthesized Flurbiprofen.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Flurbiprofen(5104-49-4) 1H NMR spectrum [chemicalbook.com]

- 6. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. pure.skku.edu [pure.skku.edu]

- 12. researchgate.net [researchgate.net]

- 13. Flurbiprofen(5104-49-4) IR Spectrum [chemicalbook.com]

- 14. Esflurbiprofen | C15H13FO2 | CID 72099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Investigating the Analgesic Effects of Flurbiprofen in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurbiprofen, a propionic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of pain and inflammation.[2][3] By blocking COX enzymes, Flurbiprofen effectively reduces prostaglandin synthesis, thereby alleviating pain and inflammation.[3] This technical guide provides a comprehensive overview of the methodologies used to evaluate the analgesic effects of Flurbiprofen in various animal models, presents available quantitative data, and illustrates the key signaling pathways and experimental workflows.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition by Flurbiprofen

The analgesic and anti-inflammatory effects of Flurbiprofen are primarily attributed to its inhibition of the cyclooxygenase (COX) pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes (both COX-1 and COX-2) to form prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), each with distinct physiological and pathophysiological roles, including the mediation of pain and inflammation. Flurbiprofen, as a non-selective COX inhibitor, blocks the conversion of arachidonic acid into PGH2, thereby reducing the production of these pro-inflammatory and pain-sensitizing mediators.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Flurbiprofen.

Experimental Protocols and Data Presentation

The analgesic efficacy of Flurbiprofen has been evaluated in a variety of animal models designed to assess different pain modalities. The following sections detail the experimental protocols for key analgesic tests and present available quantitative data for Flurbiprofen in structured tables.

Acetic Acid-Induced Writhing Test

This model is commonly used to evaluate peripherally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is indicative of visceral pain. The analgesic effect of a compound is quantified by the reduction in the number of writhes compared to a control group.

Experimental Workflow: Acetic Acid-Induced Writhing Test

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Quantitative Data: Acetic Acid-Induced Writhing Test

| Animal Model | Flurbiprofen Dose | Route of Administration | Analgesic Effect (% Inhibition) | Reference |

| Mice | 2 mg/kg | i.p. | Significant reduction in writhing | [4] |

| Mice | 25-75 mg/kg | i.p. | Dose-dependent anti-nociception | [4] |

Formalin Test

The formalin test is a model of tonic pain and inflammation. Subcutaneous injection of a dilute formalin solution into the hind paw of a rodent elicits a biphasic pain response. The early phase (Phase I) is characterized by acute nociception, while the late phase (Phase II) is associated with an inflammatory response. This model allows for the differentiation between analgesic effects on acute and inflammatory pain.

Experimental Workflow: Formalin Test

Caption: Workflow for the Formalin Test.

Quantitative Data: Formalin Test

| Animal Model | Flurbiprofen Enantiomer | Flurbiprofen Dose | Route of Administration | Analgesic Effect | Reference |

| Rat | R(-) and S(+) | Dose-dependent | i.p. | Both enantiomers showed dose-dependent antinociceptive behavior. S(+) was ~3 times more potent. | [2] |

| Rat | S- and R- | Dose-dependent | Intrathecal | Significant reduction in the second phase, with S-flurbiprofen being 10 times more potent. | [3] |

| Rat | Not specified | 10 mg/kg | Intravenous | Pretreatment effectively interfered with formalin-induced inflammatory pain. | [5] |

Hot Plate Test

The hot plate test is a thermal nociception assay used to evaluate centrally acting analgesics. The animal is placed on a heated plate, and the latency to a pain response (e.g., licking of the hind paw, jumping) is measured. An increase in the response latency indicates an analgesic effect. While this test is standard for opioids, its sensitivity to NSAIDs can be variable.

Experimental Workflow: Hot Plate Test

Caption: Workflow for the Hot Plate Test.

Quantitative Data: Hot Plate Test

| Animal Model | Flurbiprofen Dose | Route of Administration | Analgesic Effect (Latency/ %MPE) | Reference |

| Mice/Rats | Not specified in available literature | Not specified in available literature | Specific dose-response data for Flurbiprofen in the hot plate test was not identified in the reviewed literature. | - |

Tail-Flick Test

Similar to the hot plate test, the tail-flick test is another thermal nociception assay that primarily assesses spinally mediated analgesic effects. A focused beam of heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured as the response latency. An increase in this latency suggests an analgesic effect.

Experimental Workflow: Tail-Flick Test

Caption: Workflow for the Tail-Flick Test.

Quantitative Data: Tail-Flick Test

| Animal Model | Flurbiprofen Dose | Route of Administration | Analgesic Effect (Latency/ %MPE) | Reference |

| Mice/Rats | Not specified in available literature | Not specified in available literature | Specific dose-response data for Flurbiprofen in the tail-flick test was not identified in the reviewed literature. | - |

Other Relevant Models

Flurbiprofen's analgesic effects have also been investigated in other pain models, such as those for arthritic pain.

Quantitative Data: Rat Model of Arthritic Pain

| Animal Model | Flurbiprofen Enantiomer | ED50 (mg/kg) | Route of Administration | Reference |

| Rat (Pain-Induced Functional Impairment Model) | S(+)-flurbiprofen | 0.33 ± 0.13 | Intravenous | [1] |

| Rat (Pain-Induced Functional Impairment Model) | R(-)-flurbiprofen | 30.0 ± 1.7 | Intravenous | [1] |

Conclusion

This technical guide has provided a detailed overview of the investigation of Flurbiprofen's analgesic effects in animal models. The primary mechanism of action, inhibition of prostaglandin synthesis via non-selective COX-1 and COX-2 blockade, is well-established. The acetic acid-induced writhing test and the formalin test have demonstrated the dose-dependent analgesic efficacy of Flurbiprofen, particularly its S(+) enantiomer, in models of visceral and inflammatory pain.

While the hot plate and tail-flick tests are standard models for assessing analgesia, a comprehensive literature search did not yield specific quantitative dose-response data for Flurbiprofen in these assays. This represents a potential area for future research to fully characterize the analgesic profile of Flurbiprofen, particularly concerning its effects on centrally mediated thermal pain perception. The available data from various animal models, however, consistently support the potent analgesic properties of Flurbiprofen, providing a solid foundation for its clinical use in the management of pain and inflammation. Further investigation into the specific contributions of central versus peripheral mechanisms to its overall analgesic effect would be of significant value to the scientific and drug development communities.

References

- 1. Analysis of antinociceptive effects of flurbiprofen enantiomers in a rat model of arthritic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive actions of R(-)-flurbiprofen--a non-cyclooxygenase inhibiting 2-arylpropionic acid--in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociception produced by spinal delivery of the S and R enantiomers of flurbiprofen in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic anti-nociceptive effect of L-NG-nitro arginine methyl ester (L-NAME) and flurbiprofen in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flurbiprofen axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]

Flurbiprofen's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying flurbiprofen's interaction with the prostaglandin synthesis pathway. Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the potent inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This document details the drug's mechanism of action, presents key quantitative data on its inhibitory activity, outlines relevant experimental protocols, and visualizes the core biological and experimental pathways.

Core Mechanism of Action

Flurbiprofen functions as a non-selective, reversible inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1][2][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[1] By competitively blocking the active site of COX enzymes, flurbiprofen prevents the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][4][5]

The drug is a racemic mixture of (S)- and (R)-enantiomers. The majority of its anti-inflammatory activity resides in the (S)-enantiomer, which is a more potent inhibitor of the COX isoenzymes. While the (R)-enantiomer is a very weak COX inhibitor, it has been shown to possess other pharmacological activities, including the ability to trap prostaglandins within cells by inhibiting the multidrug resistance-associated protein 4 (MRP4) transporter.[6][7]

Quantitative Data: Inhibitory Activity

Flurbiprofen is one of the most potent NSAIDs in terms of prostaglandin synthesis inhibition.[1] Its activity is often quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The tables below summarize key quantitative data from various studies.

Table 1: IC50 Values for Flurbiprofen and its Enantiomers

| Compound | Target | Species/System | IC50 Value (µM) | Reference |

| Flurbiprofen (Racemic) | Human COX-1 | Recombinant Enzyme | 0.1 | |

| Flurbiprofen (Racemic) | Human COX-2 | Recombinant Enzyme | 0.4 | |

| (S)-Flurbiprofen | COX-1 | Guinea Pig Whole Blood | ~0.5 | [8] |

| (S)-Flurbiprofen | COX-2 | Guinea Pig Whole Blood | ~0.5 | [8] |

| (S)-Flurbiprofen | COX-1 | Not Specified | 0.48 | [9] |

| (S)-Flurbiprofen | COX-2 | Not Specified | 0.47 | [9] |

| (R)-Flurbiprofen | COX-1 | Whole Blood Assay (Thromboxane B2) | 130 | [6] |

| (R)-Flurbiprofen | COX-2 | Whole Blood Assay (PGE2) | 246 | [6] |

Table 2: Inhibition Constants (Ki) and In Vivo Efficacy

| Parameter | Target/System | Value | Conditions | Reference |

| Ki | Prostaglandin E2 Synthetase | 0.128 µM | Bovine Seminal Vesicular Microsomes | [5] |

| In Vivo Inhibition | Brain PGE2 & TXB2 | ~80% reduction | Rat model, 60 mg/kg dose | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of flurbiprofen on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the IC50 of an inhibitor by measuring the production of Prostaglandin E2 (PGE2).[11][12]

Objective: To quantify the dose-dependent inhibition of purified COX-1 or COX-2 by flurbiprofen.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2

-

COX Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors: Hematin, L-epinephrine

-

Substrate: Arachidonic Acid

-

Inhibitor: Flurbiprofen solutions of varying concentrations (typically dissolved in DMSO)

-

Reaction termination solution (e.g., 1 M HCl)

-

PGE2 ELISA Kit

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 or COX-2 in chilled COX Reaction Buffer. Keep on ice.

-

Reaction Setup: In a microplate or Eppendorf tubes, add the following in order:

-

140-150 µL COX Reaction Buffer

-

2 µL Hematin

-

10 µL L-epinephrine

-

20 µL enzyme solution (COX-1 or COX-2)

-

-

Inhibitor Addition: Add 2 µL of the flurbiprofen solution (or DMSO for control) to the respective wells/tubes.

-

Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of arachidonic acid solution to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.

-

Quantification: Neutralize the samples if necessary and quantify the amount of PGE2 produced using a competitive PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each flurbiprofen concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoid dose-response curve to determine the IC50 value.

Prostaglandin E2 (PGE2) Competitive ELISA

This protocol outlines the principle of a competitive enzyme-linked immunosorbent assay (ELISA) for quantifying PGE2 in samples from in vitro or in vivo experiments.[13][14]

Objective: To measure the concentration of PGE2 in biological samples.

Principle: This assay is based on the competition between PGE2 in the sample and a fixed amount of labeled PGE2 (e.g., conjugated to alkaline phosphatase or HRP) for a limited number of binding sites on a PGE2-specific antibody. The antibody is captured on a microplate pre-coated with a secondary antibody. The amount of labeled PGE2 that binds to the antibody is inversely proportional to the concentration of PGE2 in the sample. A substrate is added to produce a measurable colorimetric or fluorescent signal.

Procedure (General Steps):

-

Plate Setup: Add standards, controls, and samples to wells of the antibody-coated microplate.

-

Competition: Add the PGE2-enzyme conjugate to all wells, followed by the primary anti-PGE2 antibody. Incubate to allow competition for antibody binding sites.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a substrate for the enzyme conjugate (e.g., pNPP for alkaline phosphatase). Incubate to allow color development.

-

Stopping Reaction: Add a stop solution to terminate the reaction.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PGE2 concentration in the samples by interpolating their absorbance values from the standard curve.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 3. Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 5. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Flurbiprofen, a cyclooxygenase inhibitor, reduces the brain arachidonic acid signal in response to the cholinergic muscarinic agonist, arecoline, in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arigobio.cn [arigobio.cn]

- 14. resources.rndsystems.com [resources.rndsystems.com]

The Role of Flurbiprofen in Modulating Inflammatory Responses: A Technical Guide

Abstract: Flurbiprofen is a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class that exerts its effects through a multi-faceted approach to modulating inflammatory pathways.[1] While its principal mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, emerging research reveals a broader sphere of influence that includes the suppression of key pro-inflammatory transcription factors and unique, COX-independent activities of its stereoisomers. This technical guide provides an in-depth analysis of Flurbiprofen's mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

Flurbiprofen's primary anti-inflammatory, analgesic, and antipyretic properties stem from its reversible, non-selective inhibition of both COX-1 and COX-2.[1][2][3] These enzymes are critical for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1] By blocking this enzymatic step, Flurbiprofen effectively reduces the synthesis of these pro-inflammatory mediators.[2][4]

Commercially available Flurbiprofen is a racemic mixture of (S)- and (R)-enantiomers.[1][5] The majority of its COX-inhibitory activity resides in the (S)-enantiomer, which is significantly more potent than its (R)-counterpart.[6][7]

Data Presentation: COX Inhibition Kinetics

Flurbiprofen is distinguished as one of the most potent NSAIDs in its class, demonstrating strong inhibitory activity against prostaglandin synthesis.[1][8]

| Compound | Target | Parameter | Value (µM) | Source |

| Flurbiprofen (Racemic) | COX-1 (Human) | IC₅₀ | 0.1 | |

| COX-2 (Human) | IC₅₀ | 0.4 | ||

| PGE₂ Synthetase | Kᵢ | 0.128 | [8] | |

| (S)-Flurbiprofen | COX-1 (Guinea Pig) | IC₅₀ | ~0.5 | [6] |

| COX-2 (Guinea Pig) | IC₅₀ | ~0.5 | [6] | |

| (R)-Flurbiprofen | COX-1 / COX-2 | Inhibition | <40% at >1 µM | [7] |

| Indomethacin | PGE₂ Synthetase | Kᵢ | 3.18 | [8] |

Modulation of Key Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, Flurbiprofen modulates intracellular signaling cascades that are central to the inflammatory response, notably the NF-κB pathway.

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[10]

Both racemic Flurbiprofen and its individual enantiomers have been shown to suppress this pathway.[9][11] Studies demonstrate that Flurbiprofen can inhibit the translocation of the p65 subunit into the nucleus, thereby preventing the transcription of pro-inflammatory genes like IL-1β, IL-6, and TNF-α.[9][12] This action contributes significantly to its overall anti-inflammatory effect, independent of COX inhibition.

Unique Mechanisms of (R)-Flurbiprofen

While the (S)-enantiomer drives COX inhibition, the (R)-enantiomer, long considered the 'inactive' isomer, possesses distinct anti-inflammatory and anti-nociceptive properties.[5][11] (R)-Flurbiprofen reduces extracellular prostaglandin levels through a novel, dual mechanism that does not involve direct COX inhibition.[5][13]

-

Inhibition of cPLA₂ Translocation: It mildly blocks the movement of cytosolic phospholipase A₂ (cPLA₂) to the cell membrane, which curtails the initial release of arachidonic acid, the substrate for COX enzymes.[13]

-

Inhibition of MRP4: It inhibits the multidrug resistance-associated protein 4 (MRP4), a key transporter responsible for exporting prostaglandins out of the cell. This leads to intracellular trapping of prostaglandins, preventing them from acting on neighboring cells in a paracrine fashion.[5]

Experimental Evidence and Protocols

The anti-inflammatory effects of Flurbiprofen have been validated through a variety of in vitro and in vivo experimental models.

In Vitro Methodologies

Experimental Protocol: Cyclooxygenase (COX) Activity Assay This protocol outlines a method to determine the inhibitory activity of a compound on COX-1 and COX-2.[14][15]

-

Objective: To measure the IC₅₀ of Flurbiprofen against purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

-

Principle: The assay measures the peroxidase activity of COX by colorimetrically monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[15]

-

Materials: Purified COX-1 and COX-2 enzymes, assay buffer (0.1 M Tris-HCl, pH 8.0), Heme, TMPD (colorimetric substrate), arachidonic acid (substrate), Flurbiprofen, 96-well plate, spectrophotometer.

-

Procedure: a. Prepare serial dilutions of Flurbiprofen in a suitable solvent (e.g., DMSO). b. To each well of a 96-well plate, add assay buffer, heme, and the COX enzyme. c. Add the Flurbiprofen dilutions or vehicle control to the appropriate wells and incubate for a defined period (e.g., 10 minutes) at room temperature. d. Initiate the reaction by adding arachidonic acid and TMPD to all wells. e. Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log concentration of Flurbiprofen to determine the IC₅₀ value.

Experimental Protocol: NF-κB (p65) Nuclear Translocation Assay This protocol describes an image-based method to quantify the effect of Flurbiprofen on NF-κB activation.[16][17]

-

Objective: To determine if Flurbiprofen inhibits TNF-α-induced nuclear translocation of the NF-κB p65 subunit in HeLa or RAW 264.7 macrophage cells.

-

Principle: Immunofluorescence microscopy is used to visualize the location of the p65 subunit within the cell. The ratio of nuclear to cytoplasmic fluorescence intensity is quantified.[10]

-

Materials: HeLa or RAW 264.7 cells, cell culture medium, 96-well imaging plates, Flurbiprofen, TNF-α (stimulant), 4% paraformaldehyde (fixative), 0.1% Triton X-100 (permeabilization buffer), primary antibody (anti-p65), fluorescently-labeled secondary antibody, DAPI (nuclear stain), high-content imaging system.

-

Procedure: a. Seed cells in a 96-well imaging plate and allow them to adhere overnight. b. Pre-treat cells with various concentrations of Flurbiprofen or vehicle for 1 hour. c. Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce p65 translocation. d. Fix, permeabilize, and block the cells. e. Incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody and DAPI. f. Acquire images using a high-content imaging system.

-

Data Analysis: Use image analysis software to define nuclear and cytoplasmic regions based on DAPI staining. Measure the fluorescence intensity of p65 staining in both compartments and calculate the nuclear-to-cytoplasmic ratio. Compare the ratios in treated vs. untreated stimulated cells.

In Vivo Models of Inflammation

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.[18][19][20]

-

Objective: To assess the anti-inflammatory effect of Flurbiprofen on acute, localized edema.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

-

Procedure: a. Acclimatize animals for at least one week. b. Divide animals into groups (e.g., Vehicle Control, Flurbiprofen-treated, Positive Control like Indomethacin). c. Measure the initial volume of the right hind paw of each rat using a plethysmometer. d. Administer Flurbiprofen (e.g., 5-20 mg/kg) or vehicle orally or intraperitoneally. e. After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[18][19] f. Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: Calculate the edema volume (change from initial volume) for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats The AIA model is a well-established model of chronic inflammation that shares features with human rheumatoid arthritis.[21][22][23]

-

Objective: To evaluate the efficacy of Flurbiprofen in a chronic, systemic inflammatory disease model.

-

Animals: Susceptible rat strains like Lewis or Sprague-Dawley rats.

-

Procedure: a. On Day 0, induce arthritis by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 0.1 mL of a 10 mg/mL suspension) into the base of the tail or a hind footpad.[22][24] b. Monitor animals daily for clinical signs of arthritis, which typically appear around day 9-12. c. Score arthritis severity in all four paws based on a scale (e.g., 0-4 for each paw, assessing erythema and swelling).[22] d. For a prophylactic dosing paradigm, begin daily administration of Flurbiprofen or vehicle on Day 0. For a therapeutic paradigm, begin dosing after the onset of clinical signs (e.g., Day 9). e. Continue treatment for a defined period (e.g., until Day 21). f. At the end of the study, collect blood for serum biomarker analysis (e.g., TNF-α, IL-6) and tissues for histopathology.[25]

-

Data Analysis: Compare arthritis scores, paw volumes, body weight changes, and biomarker levels between treated and control groups.

Summary of Preclinical Efficacy Data

Flurbiprofen has consistently demonstrated efficacy across various preclinical models, reducing key inflammatory markers.

| Model | Species | Key Outcome Measures | Effect of Flurbiprofen | Source |

| Adjuvant-Induced Arthritis | Rat | Joint Swelling | Significant Reduction | [25] |

| Serum TNF-α & IL-6 | Significant Reduction | [25] | ||

| Joint Tissue iNOS | Significant Decrease | [25] | ||

| Cerebral Ischemia (MCAO) | Rat | IL-1β, IL-6, TNF-α mRNA | Significant Inhibition | [9] |

| p-NF-κB (p65) Levels | Significant Reduction | [9] | ||

| Carrageenan Air Pouch | Rat | Prostaglandin E₂ | Inhibition | [26] |

| Leukocyte Migration | Reduction | [26] | ||

| Zymosan-Induced Paw Inflammation | Rat | Paw Edema | Significant Reduction | [11][27] |

Conclusion

Flurbiprofen modulates inflammatory responses through a robust and multifaceted mechanism of action. Its primary role as a potent, non-selective inhibitor of COX-1 and COX-2 forms the foundation of its anti-inflammatory efficacy by directly blocking the production of prostaglandins.[1][2] However, its pharmacological profile is significantly broadened by its ability to suppress the pivotal NF-κB signaling pathway, thereby downregulating the expression of key pro-inflammatory cytokines.[9][12]

Furthermore, the distinct, COX-independent mechanisms of the (R)-enantiomer, which involve limiting substrate availability for and promoting intracellular sequestration of prostaglandins, highlight a sophisticated level of regulation.[5][13] This comprehensive understanding of Flurbiprofen's molecular interactions provides a strong basis for its clinical application and offers valuable insights for the development of future anti-inflammatory therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 3. Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. mdpi.com [mdpi.com]

- 14. bioscience.co.uk [bioscience.co.uk]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chondrex.com [chondrex.com]

- 22. Adjuvant-Induced Arthritis Model [chondrex.com]

- 23. inotiv.com [inotiv.com]

- 24. 2.10. Establishment of adjuvant-induced arthritis (AIA) rat model [bio-protocol.org]

- 25. mdpi.com [mdpi.com]

- 26. Inhibition of prostaglandin synthesis and leucocyte migration by flurbiprofen [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Flurbiprofen's potential applications in cancer research

An In-depth Technical Guide to Flurbiprofen's Potential Applications in Cancer Research

Introduction

Flurbiprofen, a propionic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) traditionally used for its analgesic and anti-inflammatory properties.[1] Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins.[1][2] Emerging evidence has illuminated a broader spectrum of Flurbiprofen's bioactivity, revealing its potential as an anticancer agent. Its effects on tumorigenesis are multifaceted, extending beyond COX inhibition to encompass a range of cellular signaling pathways that govern proliferation, apoptosis, and metastasis.[3][4][5] This technical guide provides a comprehensive overview of the current state of research into Flurbiprofen's anticancer applications, focusing on its mechanisms of action, preclinical and clinical findings, and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Mechanisms of Action

Flurbiprofen exerts its anticancer effects through both COX-dependent and COX-independent pathways. While its anti-inflammatory properties are primarily linked to the inhibition of prostaglandin synthesis, its direct impact on cancer cells involves a more complex interplay of molecular events.

COX-Dependent Pathways

The overexpression of COX-2 is a hallmark of many cancers, contributing to inflammation, angiogenesis, and resistance to apoptosis.[1] Flurbiprofen non-selectively inhibits both COX-1 and COX-2, reducing the production of prostaglandins like PGE2.[1][3] This reduction in PGE2 levels can, in turn, suppress tumor angiogenesis by downregulating vascular endothelial growth factor (VEGF) and inhibit tumor growth by promoting apoptosis.[3][6]

Caption: COX-Dependent Anticancer Mechanism of Flurbiprofen.

COX-Independent Pathways

Recent studies have revealed that Flurbiprofen and its enantiomers can influence cancer cell fate through mechanisms independent of COX inhibition.

-

R-Flurbiprofen's Dual Action: The non-COX-inhibiting R-enantiomer of Flurbiprofen reduces extracellular prostaglandin levels through a dual mechanism. It inhibits the translocation of cytosolic phospholipase A2α (cPLA2α) to the cell membrane, limiting the availability of the prostaglandin precursor, arachidonic acid. Concurrently, it blocks the prostaglandin exporter, multidrug resistance–associated protein 4 (MRP4), effectively trapping prostaglandins within the cancer cell.[7]

Caption: R-Flurbiprofen's COX-Independent Mechanisms.

-

Induction of p75NTR: R-Flurbiprofen has been shown to induce the expression of the tumor suppressor p75 neurotrophin receptor (p75NTR) in gastric and prostate cancer cells.[4][8] This induction, mediated via the p38 signaling pathway, leads to reduced cell proliferation and metastasis, and increased sensitivity to chemotherapeutic agents.[4]

-

PTEN Endocytosis Interference: In thyroid cancer, Flurbiprofen can inhibit cell proliferation by interrupting the interaction between Huntingtin-interacting protein 1-related (HIP1R) and the tumor suppressor PTEN.[5] This interference prevents the endocytosis of PTEN, increasing its presence on the cell membrane where it can antagonize the pro-proliferative PI3K-AKT signaling pathway.[5]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Flurbiprofen inhibits cell proliferation in thyroid cancer through interrupting HIP1R-induced endocytosis of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Flurbiprofen in Preclinical Research: Application Notes and Protocols for In Vivo Dosage Calculations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and administering Flurbiprofen in various in vivo experimental models. The included protocols are designed to ensure reproducibility and accuracy in preclinical assessments of Flurbiprofen's therapeutic effects.

Pharmacokinetic and Toxicity Profile of Flurbiprofen

Flurbiprofen, a propionic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] The S-(+)-enantiomer is primarily responsible for its anti-inflammatory activity, though both enantiomers may contribute to its analgesic effects.[2]

Understanding the pharmacokinetic and toxicity profile of Flurbiprofen is crucial for appropriate dose selection in in vivo studies.

Table 1: Pharmacokinetic Parameters of Flurbiprofen

| Parameter | Human | Rat | Mouse |

| Bioavailability (Oral) | ~81% (syrup)[3] | - | - |

| Protein Binding | >99% (primarily to albumin)[2] | High | High |

| Metabolism | Primarily hepatic via CYP2C9[2] | - | Partial (15-24%) bioinversion of R- to S-enantiomer |

| Elimination Half-life | 3 to 6 hours[4] | - | - |

| Primary Route of Excretion | Renal (as metabolites)[4] | - | - |

Table 2: Acute Toxicity (LD50) of Flurbiprofen

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 117[3][4][5][6] |

| Mouse | Oral | 640[6][7] |

| Rabbit | Dermal | 500[4] |

| Dog | Oral | 10[8] |

Recommended Dosage Ranges for In Vivo Models

The following tables summarize effective dose ranges for Flurbiprofen in common preclinical models of inflammation, pain, and pyrexia. Dosages should be optimized based on the specific experimental design, animal strain, and desired therapeutic effect.

Table 3: Anti-inflammatory Dosages of Flurbiprofen

| Animal Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Efficacy |

| Carrageenan-induced Paw Edema | Rat | Oral | 0.3 - 4.8 | Reduces hind paw edema[9] |

| Adjuvant-induced Arthritis | Rat | - | - | Reduces plasma fibrinogen and arthritic score[9] |

Table 4: Analgesic Dosages of Flurbiprofen

| Animal Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Efficacy |

| Tail Immersion Test | Mouse | Oral | 8.6 (ED50) | Effective analgesic for peripheral pain[10] |

| Acetic Acid-induced Writhing | Mouse | Oral | 20, 40, 80 | 53%, 56%, and 65% analgesic efficacy, respectively[11] |

| Formalin Test | Rat | Intravenous (axetil) | 10 | Relieves inflammatory pain[12] |

| Neuropathic Pain (CCI) | Rat | Intraperitoneal | 10 | Active in a model of neuropathic pain[13] |

Table 5: Antipyretic Dosages of Flurbiprofen

| Animal Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Efficacy |

| Yeast-induced Fever | Rat | Oral | 0.3 - 4.8 | Reduces yeast-induced fever[9] |

| Endotoxin-induced Fever | Rabbit | - | - | At least 15 times more potent than ibuprofen[10] |

| Endotoxin-induced Fever | Goat | Intravenous | 2 | Abolished febrile response[14] |

Table 6: Other In Vivo Applications of Flurbiprofen

| Application | Species | Route of Administration | Dose (mg/kg) | Effect |

| Anticonvulsant (Pilocarpine-induced) | Mouse | Oral | 10, 20, 40 | Dose-dependent anticonvulsant activity[1] |

| Antidepressant (Forced Swim/Tail Suspension) | Mouse | Oral | 40 | Significant antidepressant effect[15] |

| Immunomodulation | Mouse | Intraperitoneal | 5, 10 | Decreased humoral and cell-mediated immunity[16] |

| Alzheimer's Disease Model (Tg2576) | Mouse | Oral | 10, 25, 50 | Significant reductions in Aβ42 levels[17] |

Signaling Pathways and Experimental Workflows

Flurbiprofen's Mechanism of Action

Flurbiprofen exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes. This action reduces the production of prostaglandins, which are key signaling molecules in the inflammatory cascade.

Caption: Flurbiprofen non-selectively inhibits COX-1 and COX-2.

Experimental Workflow for In Vivo Studies

A generalized workflow for conducting in vivo experiments with Flurbiprofen is outlined below. Specific details for each assay are provided in the subsequent protocols.

Caption: General workflow for in vivo experiments with Flurbiprofen.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

Objective: To evaluate the anti-inflammatory effect of Flurbiprofen by measuring the reduction of paw edema induced by carrageenan.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

Flurbiprofen

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

1% (w/v) Carrageenan solution in sterile saline

-

Plebismometer or digital calipers

-

Oral gavage needles

Procedure:

-

Acclimatization: Acclimatize rats for at least 7 days under standard laboratory conditions.

-

Grouping: Randomly divide animals into control (vehicle) and treatment groups (n=6-8 per group).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

-

Drug Administration: Administer Flurbiprofen (0.3-4.8 mg/kg) or vehicle orally 60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Acetic Acid-Induced Writhing in Mice (Analgesic)

Objective: To assess the peripheral analgesic activity of Flurbiprofen by quantifying the reduction in writhing behavior induced by acetic acid.

Materials:

-

Male Swiss albino mice (20-25g)

-

Flurbiprofen

-

Vehicle

-

0.6% (v/v) Acetic acid solution in distilled water

-

Observation chambers

-

Stopwatch

Procedure:

-

Acclimatization: Acclimatize mice for at least 3 days.

-

Grouping: Randomly assign mice to control and treatment groups (n=6-8 per group).

-